3-nitro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
3-nitro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N7O3/c31-23(17-4-2-6-19(14-17)30(32)33)25-18-5-1-3-16(13-18)20-7-8-21-26-27-22(29(21)28-20)15-9-11-24-12-10-15/h1-14H,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFUWCLNLIOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, it can be inferred that the compound may interact with different target receptors through hydrogen bond accepting and donating characteristics.
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies of similar compounds have been summarized, suggesting that similar studies may be needed for this compound.
Biological Activity
The compound 3-nitro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core fused with various aromatic rings. The structural complexity contributes to its diverse biological activities. The molecular formula and key identifiers are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 334.37 g/mol |
| CAS Number | [Not Available] |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazolo and pyridazinyl moieties can form hydrogen bonds and π-π interactions with the active sites of proteins, leading to inhibition or modulation of their activity.
Anticancer Activity
Research indicates that compounds containing the triazolo-pyridazine scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown potent inhibition against various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. A study highlighted that modifications at the 2 and 6 positions of the triazolo ring can enhance potency against cancer cells by improving binding affinity to the c-Met receptor .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that triazole derivatives can inhibit the growth of several pathogenic bacteria and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting critical metabolic pathways in microorganisms .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, there is emerging evidence supporting the anti-inflammatory effects of this compound. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that:
- Substituents on the triazole ring : Different substituents can significantly affect the potency and selectivity of the compound against specific targets.
- Aromatic ring modifications : Alterations in the phenyl groups can enhance solubility and bioavailability, leading to improved therapeutic efficacy .
Case Studies
Several studies have focused on synthesizing analogs of this compound to explore their biological activities:
- Triazolopyridazine Derivatives : An investigation into various derivatives revealed that some exhibited EC50 values in the low micromolar range against cancer cell lines, indicating strong anticancer potential .
- In Vivo Studies : Animal models have demonstrated that certain analogs significantly reduce tumor size when administered at specific dosages, highlighting their potential for clinical applications .
Comparison with Similar Compounds
Structural Modifications and Bioactivity
The table below compares the target compound with key analogs, highlighting substituent variations and associated bioactivities:
Key Differences and Implications
The pyridin-4-yl group at position 3 of the triazolopyridazine core may facilitate π-π stacking or hydrogen bonding with biological targets, differing from methyl or trifluoromethyl groups in other analogs .
Amide Group Variations :
- Replacement of benzamide with acetamide (as in Lin28-1632) shifts activity toward LIN28 protein inhibition, highlighting the critical role of the amide moiety in target specificity .
- Sulfonamide derivatives (e.g., N-(3-(6-methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)sulfonamide) exhibit distinct binding profiles, suggesting that the benzamide/nitro combination in the target compound may optimize solubility and membrane permeability .
Pyridin-4-yl substitution may improve bioavailability over bulkier groups (e.g., pyrrolidinyl), as seen in analogs with enhanced cellular uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
